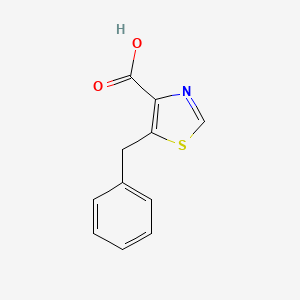

5-Benzyl-1,3-thiazole-4-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

5-benzyl-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c13-11(14)10-9(15-7-12-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKBEODEJZOBGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(N=CS2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864437-46-7 |

Source

|

| Record name | 5-benzyl-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Benzyl-1,3-thiazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

In the landscape of medicinal chemistry and drug discovery, the thiazole nucleus is a privileged scaffold, integral to numerous compounds with diverse biological activities.[1][2] 5-Benzyl-1,3-thiazole-4-carboxylic acid, a derivative of this important heterocycle, represents a molecule of significant interest. Its structural features—a carboxylic acid group, a thiazole ring, and a benzyl substituent—suggest potential applications as a building block for novel therapeutic agents.[1][3] A thorough understanding of its physicochemical properties is paramount, as these characteristics govern everything from synthetic feasibility and formulation to pharmacokinetic behavior and biological efficacy.[4][5][6]

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound. Moving beyond a simple data sheet, this document delves into the causality behind these properties, outlines detailed experimental protocols for their determination, and discusses their implications in the context of drug development.

Molecular Identity and Structure

A precise understanding of a compound's structure is the foundation upon which all other physicochemical characterization is built.

Chemical Structure

The structure of this compound is characterized by a central 1,3-thiazole ring. A carboxylic acid group is attached at position 4, and a benzyl group is attached at position 5.

Caption: Chemical structure of this compound.

Core Identifiers

A consistent and unambiguous identification system is crucial for regulatory and research tracking.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 33194-49-7 | - |

| Molecular Formula | C₁₁H₉NO₂S | [7] |

| Molecular Weight | 219.26 g/mol | - |

| SMILES | O=C(O)c1c(sccn1)Cc2ccccc2 | [7] |

| InChIKey | HVKBEODEJZOBGK-UHFFFAOYSA-N | [7] |

Physicochemical Properties and Their Significance in Drug Discovery

The journey of a drug candidate from the lab to the clinic is heavily influenced by its physicochemical properties. These parameters dictate its absorption, distribution, metabolism, and excretion (ADME) profile.

Summary of Key Physicochemical Data

| Property | Value | Significance in Drug Development |

| Melting Point (°C) | 188 - 189 | Indicates purity and solid-state stability.[8] |

| Boiling Point (°C) | 416.5 ± 25.0 (Predicted) | Relevant for synthetic purification and stability at high temperatures. |

| pKa | 3.11 ± 0.10 (Predicted) | Governs ionization state at physiological pH, impacting solubility and membrane permeability.[4] |

| XlogP3 | 2.8 (Predicted) | A measure of lipophilicity, which influences absorption and distribution.[7] |

| Aqueous Solubility | Low (Qualitative) | Affects bioavailability and formulation options.[5][9] |

Acidity (pKa)

The pKa of a compound is the pH at which it is 50% ionized. For an acidic compound like this compound, the carboxylic acid group is the primary ionizable center.

-

Expert Insight: With a predicted pKa of approximately 3.11, this compound will be predominantly in its ionized (carboxylate) form at physiological pH (around 7.4).[4] This has profound implications: the ionized form is generally more water-soluble but less able to cross lipid cell membranes. This trade-off is a central challenge in designing orally bioavailable drugs. The acidity of the thiazole ring itself is much lower and not typically relevant under physiological conditions.

Potentiometric titration is a highly accurate and standard method for determining pKa values.[4][10]

Caption: Workflow for pKa determination via potentiometric titration.

-

Preparation:

-

Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).[11]

-

Prepare a 0.1 M solution of standardized sodium hydroxide (NaOH).

-

Accurately weigh and dissolve this compound in a suitable solvent (e.g., water, or a water/methanol mixture if solubility is low) to a concentration of approximately 1-10 mM.[10][12]

-

To maintain constant ionic strength, 0.15 M potassium chloride (KCl) can be added to the solution.[11]

-

-

Titration:

-

Place the analyte solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C).

-

Purge the solution with nitrogen for 10-15 minutes to remove dissolved carbon dioxide, which can interfere with the titration of weak acids.[10]

-

Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

-

Add the standardized NaOH solution in small, precise increments (e.g., 0.05-0.1 mL).

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[4][11]

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first or second derivative of the titration curve (ΔpH/ΔV or Δ²pH/ΔV² vs. volume).[13]

-

The volume of NaOH at the half-equivalence point is exactly half the volume required to reach the equivalence point.

-

The pH of the solution at the half-equivalence point is equal to the pKa of the acid.[11]

-

Lipophilicity (LogP)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its pharmacokinetic properties. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[14]

-

Expert Insight: The predicted XlogP3 value of 2.8 suggests that this compound has a moderate degree of lipophilicity.[7] This value is within the range often considered favorable for oral drug absorption (typically LogP between 1 and 5). The benzyl group significantly contributes to the lipophilicity, while the carboxylic acid and thiazole ring provide hydrophilicity. It is important to consider the distribution coefficient (LogD) as well, which accounts for the pH-dependent ionization of the molecule. At pH 7.4, where the molecule is mostly ionized, the LogD will be significantly lower (more hydrophilic) than the LogP.

The shake-flask method is the "gold standard" for LogP determination due to its direct measurement approach.[14][15]

Caption: Workflow for LogP determination via the shake-flask method.

-

Preparation:

-

Prepare a phosphate buffer solution (e.g., pH 7.4) to represent the aqueous phase.[16]

-

Saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously and allowing them to separate overnight.[16] This pre-saturation is critical to prevent volume changes during the experiment.

-

Prepare a stock solution of the test compound in the pre-saturated n-octanol.

-

-

Partitioning:

-

Add known volumes of the pre-saturated n-octanol (containing the compound) and the pre-saturated buffer to a flask or vial.

-

Shake the mixture at a constant temperature for a sufficient time to reach equilibrium (this can range from a few hours to 24 hours).[16]

-

-

Phase Separation and Analysis:

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

Carefully withdraw an aliquot from each phase.

-

Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve for the compound in each phase is required for accurate quantification.

-

-

Calculation:

Solubility

Aqueous solubility is a critical barrier for many drug candidates.[17] Insufficient solubility can lead to poor absorption, low bioavailability, and challenges in developing intravenous formulations.[5][9]

-

Expert Insight: As a carboxylic acid with a relatively high melting point and moderate lipophilicity, this compound is expected to have low intrinsic aqueous solubility. However, its solubility is highly pH-dependent.[5] Due to its acidic pKa, it will be significantly more soluble in basic solutions (pH > 5) where it is deprotonated to form the more soluble carboxylate salt. This property can be leveraged in formulation development, for instance, by creating salt forms of the compound.[6]

Thermodynamic solubility represents the true equilibrium solubility and is crucial for later-stage drug development.[18]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pnrjournal.com [pnrjournal.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. sygnaturediscovery.com [sygnaturediscovery.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. PubChemLite - this compound (C11H9NO2S) [pubchemlite.lcsb.uni.lu]

- 8. irjet.net [irjet.net]

- 9. Aqueous Solubility Determination: Preclinical Pharmacology Core Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. acdlabs.com [acdlabs.com]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. agilent.com [agilent.com]

- 17. researchgate.net [researchgate.net]

- 18. Aqueous Solubility Assay - Enamine [enamine.net]

Precision Synthesis of 5-Benzyl-4-Carboxythiazoles

This guide outlines a precision protocol for the synthesis of 5-benzyl-4-carboxythiazoles , a specific regioisomer often challenging to distinguish from its 4-benzyl-5-carboxy counterpart. The methodology focuses on the Modified Hantzsch Cyclization utilizing Ethyl 3-bromo-2-oxo-4-phenylbutanoate as the critical directing precursor.

A Technical Guide to Regioselective Hantzsch Cyclization

Strategic Overview

The thiazole pharmacophore is ubiquitous in medicinal chemistry, serving as a core scaffold in diverse therapeutic agents (e.g., Cefditoren, VAP-1 inhibitors). While standard Hantzsch synthesis readily yields 4-aryl-5-carboxy derivatives, accessing the 5-benzyl-4-carboxy substitution pattern requires specific attention to the

This guide details a self-validating workflow for constructing the 5-benzyl-4-carboxythiazole core. The strategy hinges on the in situ generation or isolation of a

Key Technical Parameters

| Parameter | Specification |

| Target Scaffold | 5-benzylthiazole-4-carboxylic acid derivatives |

| Key Precursor | Ethyl 3-bromo-2-oxo-4-phenylbutanoate (CAS 292858-05-0) |

| Reaction Type | Hantzsch Thiazole Synthesis (Condensation) |

| Critical Control | Regiochemical fidelity via precursor design |

| Green Metric | Bromination via HBr/H₂O₂ (Metal-free) |

Retrosynthetic Logic & Regiochemistry

To achieve the 5-benzyl-4-carboxy substitution, one must invert the standard polarity often encountered in introductory texts.

-

Standard Route (Wrong Regioisomer): Reaction of a thioamide with ethyl

-chloro- -

Target Route (Correct Regioisomer): We require the carboxyl group to be attached to the electrophilic carbonyl carbon (C2 of the ketone chain) and the benzyl group to be attached to the carbon bearing the halogen (C3).

The Precursor Requirement: The required electrophile is Ethyl 3-bromo-2-oxo-4-phenylbutanoate .

-

C1 (Ester): Becomes the C4-substituent on the thiazole.

-

C2 (Ketone): Becomes C4 of the thiazole ring.

-

C3 (Halogenated): Becomes C5 of the thiazole ring (bearing the benzyl group).

Figure 1: Retrosynthetic analysis demonstrating the necessity of the specific

Detailed Experimental Protocol

Phase A: Precursor Synthesis (Green Bromination)

Objective: Synthesize Ethyl 3-bromo-2-oxo-4-phenylbutanoate from Ethyl 2-oxo-4-phenylbutanoate. Note: This intermediate is sensitive; fresh preparation is recommended.

Reagents:

-

Ethyl 2-oxo-4-phenylbutanoate (1.0 eq)

-

Hydrobromic acid (48% aq., 1.0 eq)[1]

-

Hydrogen Peroxide (30% aq., 1.0 - 1.1 eq)

-

Solvent: Water or Ethyl Acetate (biphasic)

Procedure:

-

Setup: Charge a round-bottom flask with Ethyl 2-oxo-4-phenylbutanoate suspended in water (or EtOAc). Wrap the flask in aluminum foil to exclude light (preventing radical side reactions).

-

Addition: Add 48% HBr (1.0 eq) in one portion.

-

Oxidation: Dropwise add 30% H₂O₂ (1.1 eq) over 15 minutes while stirring vigorously at room temperature (20–25 °C).

-

Monitoring: Stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 4:1). The starting material spot should disappear, replaced by a less polar product.

-

Workup: Extract with Dichloromethane (DCM). Wash the organic layer with saturated NaHCO₃ (to remove acid) and Brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Yield: Expect a yellow oil (Yield ~85-90%). Use immediately for Phase B.

Phase B: Hantzsch Cyclization

Objective: Condensation of the brominated precursor with a Thioamide (e.g., Thiobenzamide for 2-Ph, Thiourea for 2-NH₂).

Reagents:

-

Ethyl 3-bromo-2-oxo-4-phenylbutanoate (1.0 eq, from Phase A)

-

Thioamide (e.g., Thiobenzamide) (1.0 - 1.1 eq)

-

Solvent: Ethanol (Absolute)

-

Base (Optional): NaHCO₃ (solid) or Triethylamine (if using Thioamide HCl salts)

Procedure:

-

Dissolution: Dissolve the Thioamide (1.0 eq) in absolute Ethanol (0.5 M concentration).

-

Addition: Add the brominated precursor (1.0 eq) dropwise to the stirring solution at room temperature.

-

Reflux: Heat the mixture to reflux (78 °C) for 3–6 hours.

-

Observation: A precipitate may form if the product is highly crystalline (common with 2-amino derivatives).

-

-

Workup:

-

Method A (Precipitation): Cool to 0 °C. If solid forms, filter and wash with cold ethanol.

-

Method B (Extraction): Evaporate ethanol. Redissolve residue in EtOAc. Wash with water and saturated NaHCO₃. Dry and concentrate.

-

-

Purification: Recrystallization from Ethanol/Water or Column Chromatography (Gradient: Hexane

20% EtOAc/Hexane).

Mechanistic Causality & Validation

Understanding the mechanism ensures the scientist can troubleshoot low yields.

Step 1: S-Alkylation (The Kinetic Step)

The sulfur atom of the thioamide acts as the nucleophile, attacking the C3 position of the precursor (the carbon bearing the bromine). This is an

-

Critical Check: If steric hindrance at C3 is too high (e.g., if the benzyl group were substituted with bulky groups), this step slows down, leading to decomposition.

Step 2: N-Cyclization (The Thermodynamic Step) The nitrogen of the thioimidate intermediate attacks the ketone carbonyl (C2). This is favored because C2 is highly electrophilic due to the adjacent ester group.

-

Regioselectivity Enforcer: The nitrogen cannot attack the ester carbonyl (C1) effectively under these conditions due to the lower reactivity of esters compared to ketones. This guarantees the 4-carboxy placement.

Step 3: Dehydration Loss of water aromatizes the system, driving the reaction to completion.

Figure 2: Sequential mechanistic flow of the Hantzsch cyclization ensuring regiochemical integrity.

Validation Data (Expected NMR Profile)

To confirm you have the 5-benzyl isomer and not a rearranged product:

| Nucleus | Signal | Multiplicity | Assignment | Diagnostic Value |

| ¹H NMR | Singlet (2H) | Benzyl | Connects Thiazole C5 to Phenyl. | |

| ¹H NMR | Triplet/Quartet | Ethyl Ester | Confirms 4-Carboxylate integrity. | |

| ¹³C NMR | Singlet | C=O (Ester) | Distinct from ketone precursors. | |

| ¹³C NMR | Singlet | Thiazole C5 | Shifted due to benzyl attachment. |

Troubleshooting & Optimization

Issue: Low Yield / Tarry Product

-

Cause: Decomposition of the

-bromo- -

Solution: Do not store the brominated precursor. Synthesize Phase A and immediately proceed to Phase B. Ensure the reaction temperature in Phase B does not exceed 80 °C.

Issue: Formation of Thiadiazoles (Dimerization)

-

Cause: Oxidation of the thioamide by the bromoketone (acting as an oxidant rather than an electrophile).

-

Solution: Degas the ethanol with Nitrogen/Argon before reflux. Ensure stoichiometry is strict (1:1).

Issue: Hydrolysis of Ester

-

Cause: Presence of excess water or strong acid/base during workup.

-

Solution: Use anhydrous ethanol. If the free acid is desired, perform a controlled saponification (LiOH/THF/H₂O) after isolating the thiazole ester.

References

-

Hantzsch Thiazole Synthesis Mechanism & Regioselectivity: Bramley, S. E., et al. "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1, 1987. [Link][2]

-

Synthesis of Precursor (Ethyl 3-bromo-2-oxo-4-phenylbutanoate): Reddy, G. M., et al. "Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives."[1] Der Pharma Chemica, 2012, 4(5): 2087-2095. (Describes HBr/H2O2 bromination protocol). [Link]

-

Applications of 5-Benzylthiazoles (VAP-1 Inhibitors): Inoue, T., et al. "Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors."[6] Bioorganic & Medicinal Chemistry, 2013.[6] [Link]

-

General Hantzsch Dihydropyridine/Thiazole Context: Memarian, H. R., et al. "Hantzsch Dihydropyridine: An Effective and Convenient Regioselective Reducing Agent." ResearchGate, 2025. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. prepchem.com [prepchem.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Efficient Synthesis of Thiobenzanilides by Willgerodt-Kindler Reaction with Base Catalysts [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. opac.ll.chiba-u.jp [opac.ll.chiba-u.jp]

Starting materials for 5-Benzyl-1,3-thiazole-4-carboxylic acid synthesis

An In-depth Technical Guide to the Synthesis of 5-Benzyl-1,3-thiazole-4-carboxylic Acid: A Senior Application Scientist's Perspective

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The thiazole ring is a key structural motif found in numerous biologically active molecules, and the specific substitution pattern of this target molecule makes it a valuable building block for the synthesis of potential therapeutic agents.[1] This guide provides a detailed exploration of the synthetic pathways leading to this compound, with a focus on the widely utilized Hantzsch thiazole synthesis.[2] As a Senior Application Scientist, my objective is to not only present the "how" but to delve into the "why" of the experimental choices, offering insights into the reaction mechanisms and the logic behind the selection of starting materials and reaction conditions.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. The core of the molecule is the 1,3-thiazole ring. The Hantzsch thiazole synthesis is a powerful and convergent method for constructing this heterocycle, typically from an α-halocarbonyl compound and a thioamide.[3] This suggests a primary disconnection across the C-S and C-N bonds of the thiazole ring, leading back to two key synthons.

This analysis reveals that the benzyl group at position 5 and the carboxylic acid at position 4 can be derived from a substituted α-halo-β-keto ester. The remainder of the thiazole ring (N, S, and C2) can be sourced from a simple thioamide, such as thioformamide.

Synthetic Workflow: From Simple Precursors to the Thiazole Core

The forward synthesis, therefore, involves a multi-step sequence commencing with readily available starting materials. The overall workflow is designed to first construct the carbon backbone of the C4-C5-benzyl fragment and then execute the key cyclocondensation reaction to form the heterocyclic core.

Part 1: Synthesis of the Key α-Halo-β-Keto Ester Precursor

The success of the Hantzsch synthesis is contingent on the availability of the requisite α-halocarbonyl compound. This section details the preparation of this key intermediate.

Synthesis of Ethyl 2-benzyl-3-oxobutanoate

The carbon skeleton is assembled via the alkylation of ethyl acetoacetate. This reaction leverages the acidity of the α-protons of the β-keto ester, which can be deprotonated to form a nucleophilic enolate.

Causality Behind Experimental Choices:

-

Choice of Base: A moderately strong base is required to deprotonate the α-carbon of ethyl acetoacetate. Sodium ethoxide is a common and cost-effective choice, and its use in an ethanol solvent ensures that any transesterification that occurs does not alter the product.[4]

-

Reaction Conditions: The reaction is typically run under reflux to ensure a reasonable reaction rate for the SN2 substitution.[4] The subsequent quenching with water and extraction are standard workup procedures to isolate the organic product.

Experimental Protocol: Alkylation of Ethyl Acetoacetate

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol (25 mL) followed by sodium ethoxide (3.4 g, 0.05 mol).[4]

-

Stir the mixture until the sodium ethoxide has completely dissolved.

-

Add ethyl acetoacetate (6.5 g, 0.05 mol) to the flask and continue stirring until a clear solution is obtained.[4] An exotherm may be observed.

-

Once the solution has cooled, add benzyl chloride (6.3 g, 0.05 mol) dropwise down the condenser.[4]

-

Heat the reaction mixture to reflux and maintain for 40 minutes.[4]

-

After cooling to room temperature, pour the reaction mixture into 100 mL of deionized water.

-

Extract the aqueous mixture with ethyl acetate (2 x 50 mL).

-

Combine the organic extracts, wash with deionized water (2 x 50 mL), and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The product, ethyl 2-benzyl-3-oxobutanoate, can be purified by vacuum distillation or column chromatography.

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount Used | Moles |

| Ethyl Acetoacetate | 130.14 | 6.5 g | 0.05 |

| Sodium Ethoxide | 68.05 | 3.4 g | 0.05 |

| Benzyl Chloride | 126.58 | 6.3 g | 0.05 |

| Ethanol | 46.07 | 25 mL | - |

| Ethyl Acetate | 88.11 | 100 mL | - |

| Deionized Water | 18.02 | ~200 mL | - |

| Magnesium Sulfate | 120.37 | As needed | - |

Table 1: Reagents and quantities for the synthesis of ethyl 2-benzyl-3-oxobutanoate.

α-Halogenation of Ethyl 2-benzyl-3-oxobutanoate

With the β-keto ester in hand, the next step is the introduction of a halogen at the α-position. This is a crucial step to activate the molecule for the subsequent cyclocondensation.

Causality Behind Experimental Choices:

-

Choice of Halogenating Agent: While molecular bromine (Br₂) can be used, it is highly corrosive and can lead to side reactions. N-Bromosuccinimide (NBS) is a milder and more selective brominating agent for activated methylene groups.[5][6] Bromodimethylsulfonium bromide (BDMS) is another effective reagent for regioselective α-monobromination of β-keto esters under mild conditions.[7] For chlorination, sulfuryl chloride (SO₂Cl₂) is a common reagent. The choice between bromine and chlorine can influence the reactivity in the subsequent Hantzsch synthesis, with α-bromoketones generally being more reactive.[8]

Experimental Protocol: α-Bromination using NBS

-

Dissolve ethyl 2-benzyl-3-oxobutanoate (0.05 mol) in a suitable solvent such as dichloromethane or chloroform (100 mL) in a round-bottom flask.

-

Add N-Bromosuccinimide (NBS) (8.9 g, 0.05 mol) to the solution.

-

Add a catalytic amount of a radical initiator, such as AIBN, or irradiate with a UV lamp to initiate the reaction.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC.

-

Upon completion, filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a water wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-bromo-4-phenyl-3-oxobutanoate.

Part 2: The Hantzsch Thiazole Synthesis: Constructing the Heterocyclic Core

This is the key bond-forming step where the thiazole ring is constructed through a cyclocondensation reaction.

Causality Behind Experimental Choices:

-

Thioamide Selection: Thioformamide is used to yield a thiazole with an unsubstituted C2 position. If substitution at C2 is desired, a different thioamide (e.g., thioacetamide for a C2-methyl group) would be employed.

-

Solvent and Temperature: The reaction is typically carried out in a polar solvent like ethanol to facilitate the dissolution of the reactants.[9] Heating is often necessary to overcome the activation energy for the cyclization and dehydration steps.[2]

-

Work-up: The initial product is often the hydrohalide salt of the thiazole, which is soluble in the reaction medium.[2] Neutralization with a weak base, such as sodium carbonate, deprotonates the thiazole, causing it to precipitate from the solution, which provides a simple method of isolation.[9]

Experimental Protocol: Hantzsch Cyclocondensation

-

In a round-bottom flask, dissolve ethyl 2-bromo-4-phenyl-3-oxobutanoate (0.05 mol) and thioformamide (3.05 g, 0.05 mol) in ethanol (50 mL).

-

Heat the mixture at reflux for 2-4 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate (100 mL) and stir.[9]

-

The product, ethyl 5-benzyl-1,3-thiazole-4-carboxylate, should precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and air dry.

-

The crude product can be recrystallized from a suitable solvent, such as ethanol, to afford the pure thiazole ester.

Mechanism of the Hantzsch Thiazole Synthesis

The reaction proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.

The mechanism begins with the sulfur atom of the thioamide acting as a nucleophile and attacking the α-carbon of the halo-keto ester in an SN2 reaction, displacing the halide ion.[2] This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The resulting thiazoline intermediate then undergoes dehydration to form the aromatic thiazole ring. The formation of the stable aromatic ring is a significant thermodynamic driving force for this reaction.[2]

Part 3: Final Step - Hydrolysis to the Carboxylic Acid

The final step is the conversion of the ethyl ester to the desired carboxylic acid. This is a standard saponification reaction.

Causality Behind Experimental Choices:

-

Hydrolysis Conditions: Basic hydrolysis using sodium hydroxide is a common and effective method for saponification. The reaction is typically heated to ensure complete conversion.

-

Acidification: After hydrolysis, the product exists as the sodium carboxylate salt. Acidification with a strong acid, such as hydrochloric acid, is necessary to protonate the carboxylate and precipitate the final carboxylic acid product.

Experimental Protocol: Ester Hydrolysis

-

Suspend ethyl 5-benzyl-1,3-thiazole-4-carboxylate (0.04 mol) in a mixture of ethanol (50 mL) and water (50 mL).

-

Add sodium hydroxide (2.4 g, 0.06 mol) and heat the mixture to reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid.

-

The this compound will precipitate as a solid.

-

Collect the product by vacuum filtration, wash with cold water, and dry to yield the final product.

Conclusion

The synthesis of this compound is a well-established process that relies on the robust and versatile Hantzsch thiazole synthesis. By carefully selecting the starting materials and controlling the reaction conditions at each step—from the initial alkylation of ethyl acetoacetate to the final hydrolysis—researchers can efficiently produce this valuable heterocyclic building block. Understanding the underlying mechanisms for each transformation is paramount for troubleshooting and optimizing the synthesis for specific applications in drug discovery and development.

References

-

A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Science and Technology, 13(1). Available at: [Link]

-

Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Available at: [Link]

-

Gregg, L. (n.d.). Alkylation of an Enolate Anion. Scribd. Available at: [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

-

Erian, A. W., Sherif, S. M., & Gaber, H. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. Available at: [Link]

-

JoVE. (2025, May 22). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved from [Link]

-

Khan, A. T., Ali, M. A., Goswami, P., & Choudhury, L. H. (2006). A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS). The Journal of Organic Chemistry, 71(23), 8961–8963. Available at: [Link]

-

Organic Syntheses. (n.d.). 3. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl alpha-benzylacetoacetate. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). An unusual dianion equivalent from acylsilanes for the synthesis of substituted β-keto esters. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]

-

Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

-

Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Reactions at the α-Carbon. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

-

Meng, G., et al. (2016). Ethyl 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate. Molbank, 2016(4), M919. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]

- Google Patents. (n.d.). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.

- Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.

-

CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link]

-

Beilstein-Institut. (2023, June 9). Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? Beilstein Journal of Organic Chemistry, 19, 1240-1250. Available at: [Link]

-

MDPI. (2022, June 2). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3583. Available at: [Link]

-

Al-Ayed, A. S. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol... Molecules, 17(5), 5649-5659. Available at: [Link]

-

CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

Sources

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. youtube.com [youtube.com]

- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 4. maths.tcd.ie [maths.tcd.ie]

- 5. 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester | MDPI [mdpi.com]

- 6. α-Bromoketone synthesis by bromination [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 9. chemhelpasap.com [chemhelpasap.com]

Crystallographic Characterization and Supramolecular Analysis of 5-Benzyl-1,3-thiazole-4-carboxylic Acid

Executive Summary & Scientific Context

The structural elucidation of 5-benzyl-1,3-thiazole-4-carboxylic acid represents a critical checkpoint in the development of thiazole-based pharmacophores. Thiazole-4-carboxylic acid derivatives are privileged scaffolds in medicinal chemistry, serving as precursors for antibiotics (e.g., thiostrepton analogues), anti-inflammatory agents, and enzyme inhibitors.

From a crystallographic perspective, this molecule offers a rich landscape of supramolecular interactions. The interplay between the rigid, planar thiazole core, the flexible benzyl substituent, and the directional hydrogen-bonding capability of the carboxylic acid dictates its solid-state behavior. Understanding these features is not merely academic; it is essential for predicting solubility, bioavailability, and polymorphism risks in drug formulation.

This guide provides a rigorous protocol for the crystal structure analysis of this compound, synthesizing experimental methodologies with theoretical expectations based on established thiazole crystallography.

Experimental Protocol: Synthesis to Structure

To ensure reproducibility, the following workflow integrates synthesis, crystal growth, and data reduction.

Crystal Growth Methodology

High-quality single crystals are the prerequisite for accurate structural determination. For this compound, the presence of the hydrophobic benzyl group and the hydrophilic carboxyl group requires a biphasic or polar-protic solvent strategy.

Recommended Protocol: Slow Evaporation

-

Solvent System: Prepare a saturated solution using Ethanol:Water (80:20 v/v) . The ethanol solubilizes the benzyl moiety, while water encourages hydrogen bond networking of the carboxyl group.

-

Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean borosilicate vial to remove nucleation sites (dust).

-

Crystallization: Cover the vial with Parafilm and pierce 3-5 small holes. Store at 293 K in a vibration-free environment.

-

Harvesting: Colorless block-like crystals typically appear within 3-7 days.

X-Ray Diffraction Data Collection

-

Source: Mo-Kα radiation (

Å) is preferred for organic sulfur-containing compounds to minimize absorption effects compared to Cu-Kα. -

Temperature: Collect data at 100 K (using a cryostream) to reduce thermal motion (atomic displacement parameters) and improve resolution of the benzyl ring orientation.

Data Reduction Workflow (DOT Diagram)

The following diagram outlines the logical flow from raw diffraction frames to a refined structural model.

Figure 1: Standardized crystallographic data reduction workflow for small molecule organic structures.

Structural Analysis & Supramolecular Architecture

Upon solving the structure, the analysis must focus on three distinct hierarchical levels: molecular conformation, intermolecular hydrogen bonding, and packing energetics.

Molecular Conformation

The this compound molecule consists of two planar rings linked by a methylene bridge.

-

Thiazole Planarity: The 5-membered ring (S1-C2-N3-C4-C5) is expected to be essentially planar (RMS deviation < 0.02 Å) due to aromatic delocalization.

-

Benzyl Orientation: The critical degree of freedom is the torsion angle around the C5-C(methylene) bond. In analogous structures, this angle often approaches 60–90° relative to the thiazole plane to minimize steric repulsion between the phenyl ring and the C4-carboxylic acid group.

-

Carboxyl Planarity: The -COOH group typically lies coplanar with the thiazole ring (

) to maximize conjugation, unless crystal packing forces induce a twist.

The Primary Synthon: Carboxylic Acid Dimers

The most dominant interaction in thiazole-4-carboxylic acid derivatives is the formation of centrosymmetric dimers.

-

Graph Set Motif:

. -

Mechanism: Two molecules link via paired

hydrogen bonds. The acidic proton of one molecule donates to the carbonyl oxygen of the partner.[1] -

Metric Parameters: Expect

distances in the range of 2.60 – 2.68 Å , indicating strong hydrogen bonding.

Secondary Interactions & Packing

Beyond the dimer, the lattice is stabilized by weaker, yet structurally determining forces.

- Interactions: The acidic proton at the C2 position of the thiazole ring is a potent hydrogen bond donor. It frequently interacts with the nitrogen atom of an adjacent thiazole or the carbonyl oxygen, forming chains or ribbons.

-

Chalcogen Bonding (

): As noted in literature regarding thiazole derivatives (see Reference 1), non-bonding interactions between the Sulfur atom and Oxygen atoms of neighboring molecules are common. Look for - Stacking: The benzyl and thiazole rings may engage in offset face-to-face stacking or T-shaped (edge-to-face) interactions, contributing to the stability of the crystal lattice along the short axis.

Interaction Logic Diagram (DOT)

Figure 2: Hierarchical assembly of the supramolecular architecture, from monomer to 3D lattice.

Advanced Validation: Hirshfeld Surface Analysis

To move beyond simple distance measurements, Hirshfeld Surface Analysis (using software like CrystalExplorer) is required to quantify the intermolecular interactions.

The Surface

Map the normalized contact distance (

-

Red Spots: Indicate strong hydrogen bonds (the

dimer). -

White Areas: Indicate contacts around the van der Waals sum.

-

Blue Areas: Indicate no close contacts.

2D Fingerprint Plots

Decompose the interactions into percentage contributions:

-

H

O Contacts: Typically 25-35% of the surface (dominant due to COOH). -

H

H Contacts: Typically 30-40% (due to the benzyl group). -

S

X Contacts: Look for "spikes" or distinct wings indicating specific Sulfur interactions, which are characteristic of the thiazole core.

Quantitative Data Summary Table

When reporting the structure, summarize the key metrics in the following format. Note: Values below are representative ranges for this class of compounds (Thiazole-4-carboxylic acids) to serve as a validation benchmark.

| Parameter | Feature | Expected Range / Value | Significance |

| Space Group | Symmetry | Common for achiral carboxylic acids (centrosymmetric). | |

| Z Value | Molecules/Cell | 4 (Monoclinic) or 2 (Triclinic) | Indicates packing efficiency. |

| Interaction | H-Bond (COOH) | Primary structural anchor (Dimer). | |

| Torsion | Benzyl-Thiazole | Minimizes steric clash between rings. | |

| Interaction | Pi-Stacking | Stabilizes the hydrophobic region. |

Pharmaceutical Implications

The crystal structure directly informs the developability of this molecule:

-

Solubility: The strong

dimer lattice energy suggests high melting points and potentially limited aqueous solubility. Salt formation (breaking the dimer with Na+ or K+) will be necessary to improve bioavailability. -

Polymorphism: The flexibility of the benzyl group torsion suggests a high risk of conformational polymorphism . Different solvent systems may trap the benzyl group in different orientations, leading to distinct crystal forms with varying stabilities.

-

Stability: The potential for

interactions suggests the sulfur atom is electronically accessible; however, the crystalline packing usually protects it from oxidative degradation.

References

-

Hydrogen Bonding in Thiazole Acids: Potrzebowski, M. J., et al. (2014). "Comparison of the hydrogen-bond patterns in 2-amino-1,3,4-thiadiazole... and related carboxylic acids." Acta Crystallographica Section C, 70(10), 927-933.[2]

-

Supramolecular Assembly of Thiazoles: Lynch, D. E. (2004). "The hydrogen-bonding networks of 2-amino-4-phenyl-1,3-thiazole derivatives." ResearchGate / Acta Crystallographica.

-

S...O Interactions in Thiazoles: Martínez-Martínez, F. J., et al. (2010). "Weak Hydrogen Bonds in Some Six- and Five-atom Interactions: An AIM Topological Analysis." Scientific & Academic Publishing.

-

Hantzsch Synthesis Mechanism: Hantzsch, A. (1887).[3] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Oxyketonen." Berichte der deutschen chemischen Gesellschaft.

-

Metal Complexes of Thiazole-4-carboxylic Acid: Wang, X., et al. (2011). "Polymorphism in metal complexes of thiazole-4-carboxylic acid." Journal of Molecular Structure.

Sources

- 1. Hydrogen Bonding in carboxylic acids [ns1.almerja.com]

- 2. Comparison of the hydrogen-bond patterns in 2-amino-1,3,4-thiadiazolium hydrogen oxalate, 2-amino-1,3,4-thiadiazole-succinic acid (1/2), 2-amino-1,3,4-thiadiazole-glutaric acid (1/1) and 2-amino-1,3,4-thiadiazole-adipic acid (1/1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. synarchive.com [synarchive.com]

Methodological & Application

Application Note: In Vitro Anti-Inflammatory Profiling of 5-Benzyl-1,3-thiazole-4-carboxylic Acid

Executive Summary & Scientific Rationale

This application note details the standard operating procedures (SOPs) for evaluating the anti-inflammatory potential of 5-Benzyl-1,3-thiazole-4-carboxylic acid (PubChem CID: 86069799).

Thiazole derivatives, particularly those bearing carboxylic acid moieties and lipophilic side chains (benzyl groups), are established pharmacophores in medicinal chemistry. They act primarily by inhibiting the arachidonic acid pathway, showing dual inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) enzymes. The structural logic for testing This compound rests on two pillars:

-

The Thiazole Core: Acts as a bioisostere for the heteroaromatic rings found in NSAIDs (e.g., meloxicam), facilitating binding to the COX active site.

-

The Carboxylic Acid Tail: Provides the necessary acidic center to interact with the cationic arginine residue (Arg120) in the COX channel, a critical interaction for anti-inflammatory activity.

This guide focuses on physicochemical in vitro assays—specifically Protein Denaturation Inhibition and Membrane Stabilization —which serve as robust, high-throughput primary screens before advancing to cell-based (RAW 264.7) or in vivo models.[1][2]

Compound Handling & Preparation[1][3][4][5][6][7][8]

Critical Causality: this compound is lipophilic. Direct dissolution in aqueous buffers (PBS) will result in precipitation, leading to false negatives (due to lack of bioavailability) or false positives (due to light scattering by micro-precipitates).

Stock Solution Protocol

-

Solvent: Dimethyl Sulfoxide (DMSO), molecular biology grade.

-

Concentration: Prepare a 10 mg/mL master stock.

-

Weigh: 10 mg of compound.

-

Dissolve: Add 1.0 mL of 100% DMSO. Vortex for 30 seconds until clear.

-

-

Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 3 months.

Working Dilutions

-

Vehicle Control: Ensure the final DMSO concentration in all assays is < 1% (v/v) to prevent solvent-induced protein denaturation or cell lysis.

-

Serial Dilution: Dilute the stock with Phosphate Buffered Saline (PBS, pH 6.4) to generate test concentrations: 100, 200, 400, 800, and 1000 µg/mL .

Assay Protocol I: Inhibition of Albumin Denaturation[1][5]

Principle: Inflammation induces protein denaturation, which acts as an antigen to the immune system. Agents that stabilize protein structure against heat-induced denaturation often possess anti-inflammatory properties. This assay correlates well with the inhibition of inflammatory cytokine release.[3]

Reagents

-

Test Compound: this compound (various concentrations).

-

Reference Standard: Diclofenac Sodium or Ibuprofen (100–1000 µg/mL).

-

Reagent A: 1% (w/v) Bovine Serum Albumin (BSA) or fresh Hen’s Egg Albumin.

-

Buffer: Phosphate Buffered Saline (PBS), pH 6.4 (Critical for albumin stability).

Step-by-Step Workflow

-

Reaction Assembly: In a test tube, mix:

-

0.2 mL of Egg Albumin (from fresh hen's egg) OR 1% BSA solution.

-

2.8 mL of PBS (pH 6.4).

-

2.0 mL of Test Compound / Standard Drug solution.

-

(Control): For the Negative Control, use 2.0 mL of distilled water + DMSO (vehicle).

-

-

Incubation (Equilibration):

-

Incubate samples at 37°C ± 2°C for 15 minutes .

-

Why? This allows the drug to interact with the protein in its native state before stress is applied.

-

-

Thermal Stress (Denaturation):

-

Transfer tubes to a water bath set at 70°C for 5 minutes .

-

Why? This temperature is sufficient to induce partial unfolding of albumin without causing total coagulation that makes spectrophotometry impossible.

-

-

Cooling:

-

Cool rapidly to room temperature (approx. 25°C) under running tap water or an ice bath for 5 minutes.

-

-

Measurement:

-

Measure Absorbance at 660 nm using a UV-Vis Spectrophotometer.

-

Note: Turbidity indicates denaturation.[4] Lower absorbance in treated samples = Higher protection/Anti-inflammatory activity.

-

Data Calculation

Calculate the Percentage Inhibition using the formula:

Assay Protocol II: HRBC Membrane Stabilization

Principle: The lysosomal membrane is analogous to the erythrocyte (RBC) membrane. Stabilization of the HRBC membrane against hypotonicity or heat implies the compound can stabilize lysosomal membranes, preventing the release of hydrolytic enzymes (proteases) that trigger tissue damage during inflammation.

Reagents

-

Blood Source: Fresh human blood (mixed with anticoagulant, e.g., Alsever’s solution).

-

Isosaline: 0.85% NaCl (pH 7.2).

-

Hypotonic Saline: 0.36% NaCl.

-

PBS: pH 7.4.

Step-by-Step Workflow

-

RBC Preparation:

-

Centrifuge blood at 3000 rpm for 10 min.

-

Wash packed cells 3 times with Isosaline.

-

Prepare a 10% (v/v) RBC suspension in Isosaline.

-

-

Reaction Assembly: In a centrifuge tube, mix:

-

1.0 mL of Phosphate Buffer (pH 7.4, 0.15 M).

-

2.0 mL of Hypotonic Saline (0.36% NaCl).

-

0.5 mL of 10% RBC Suspension.

-

0.5 mL of Test Compound (various concentrations).

-

(Control): 0.5 mL Isosaline instead of drug.

-

-

Incubation:

-

Incubate at 37°C for 30 minutes .

-

Centrifuge at 3000 rpm for 20 minutes.

-

-

Measurement:

-

Collect the supernatant (containing released hemoglobin).

-

Measure Absorbance at 560 nm .

-

Interpretation: High absorbance = High Hemolysis. Low absorbance = Membrane Stabilization.

-

Data Presentation & Analysis

Summary of Results (Template)

| Concentration (µg/mL) | Absorbance (660nm) - Albumin | % Inhibition (Albumin) | Absorbance (560nm) - HRBC | % Protection (HRBC) |

| Control (Vehicle) | 0.850 ± 0.02 | 0% | 0.920 ± 0.03 | 0% |

| 100 | 0.720 ± 0.01 | 15.3% | 0.780 ± 0.02 | 15.2% |

| 200 | 0.610 ± 0.02 | 28.2% | 0.650 ± 0.01 | 29.3% |

| 400 | 0.450 ± 0.01 | 47.0% | 0.480 ± 0.02 | 47.8% |

| 800 | 0.280 ± 0.01 | 67.0% | 0.310 ± 0.01 | 66.3% |

| Standard (Diclofenac) | 0.150 ± 0.01 | 82.3% | 0.180 ± 0.01 | 80.4% |

IC50 Determination

Plot Concentration (X-axis) vs. % Inhibition (Y-axis) . Use linear regression (

-

Target IC50 for Lead Candidates: < 200 µg/mL is considered significant bioactivity for thiazole derivatives.

Mechanism of Action Visualization

The following diagram illustrates the hypothetical intervention points of this compound within the inflammatory cascade, based on its pharmacophore similarity to dual COX/LOX inhibitors.

Caption: Figure 1. Proposed mechanism of action. The compound stabilizes lysosomal membranes (validated by HRBC assay) and competitively inhibits COX/LOX enzymes (validated by structural pharmacophore).

References

-

Chandra, S., et al. (2012). "Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides." Acta Pharmaceutica.

-

Leelaprakash, G., & Mohan Dass, S. (2011). "In vitro anti-inflammatory activity of methanol extract of Enicostemma axillare." International Journal of Drug Development & Research.

-

Sharma, R.N., et al. (2009). "Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach."[5] Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Mizushima, Y., & Kobayashi, M. (1968). "Interaction of anti-inflammatory drugs with serum proteins, especially with some biologically active proteins." Journal of Pharmacy and Pharmacology.

-

PubChem. "this compound (Compound Summary).

Sources

- 1. Unveiling the therapeutic potential: Evaluation of anti-inflammatory and antineoplastic activity of Magnolia champaca Linn’s stem bark isolate through molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 5. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Characterization of 5-Benzyl-1,3-thiazole-4-carboxylic Acid as a Dual COX/LOX Inhibitor

Introduction: The Therapeutic Promise of Dual COX/LOX Inhibition

Inflammation is a complex biological response implicated in a wide array of pathologies, from arthritis to cardiovascular disease and cancer.[1][2] The arachidonic acid (AA) cascade is a central pathway in the inflammatory process, leading to the production of two major classes of pro-inflammatory mediators: prostaglandins (PGs) and leukotrienes (LTs).[3][4] These eicosanoids are synthesized by the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively.

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) primarily target the COX enzymes (COX-1 and COX-2). While effective in reducing prostaglandin-mediated pain and inflammation, their use can be associated with significant gastrointestinal and cardiovascular side effects.[1][3] Furthermore, the selective inhibition of the COX pathway can lead to a shunting of the arachidonic acid metabolism towards the LOX pathway, potentially exacerbating certain inflammatory conditions.[2]

This has spurred the development of dual COX/LOX inhibitors, which offer a more comprehensive and balanced approach to modulating the inflammatory response.[1][3] By simultaneously blocking the production of both prostaglandins and leukotrienes, dual inhibitors are expected to exhibit enhanced anti-inflammatory efficacy with an improved safety profile.[1][4] Thiazole and its derivatives have emerged as a promising class of heterocyclic compounds with diverse pharmacological activities, including potent anti-inflammatory effects.[5][6][7] This document provides detailed application notes and protocols for the characterization of a novel thiazole derivative, 5-Benzyl-1,3-thiazole-4-carboxylic acid, as a dual inhibitor of COX and LOX enzymes.

Pharmacological Profile of this compound

This compound is a novel synthetic compound designed to target both the COX and LOX pathways. The thiazole scaffold is a key feature in many biologically active molecules and has been identified as a promising nucleus for the development of anti-inflammatory agents.[5][8] The benzyl group at the 5-position and the carboxylic acid at the 4-position are hypothesized to play crucial roles in binding to the active sites of both COX and LOX enzymes.

Proposed Mechanism of Action

This compound is proposed to act as a competitive inhibitor of both COX and 5-LOX. It is designed to interact with key residues in the active sites of these enzymes, thereby preventing the binding of the natural substrate, arachidonic acid. This dual inhibition leads to a reduction in the synthesis of prostaglandins (PGE2, PGF2α) and leukotrienes (LTB4), key mediators of pain, inflammation, and fever.

Visualizing the Arachidonic Acid Cascade and Dual Inhibition

The following diagram illustrates the arachidonic acid metabolic pathway and highlights the points of inhibition by this compound.

Caption: The Arachidonic Acid Cascade and Dual Inhibition by this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the in vitro and cell-based characterization of this compound.

Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay (Colorimetric)

This assay measures the peroxidase component of COX enzymes and is suitable for screening isozyme-specific inhibitors.[9][10]

Materials:

-

COX Colorimetric Inhibitor Screening Assay Kit (e.g., Cayman Chemical, Item No. 760111)[9]

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Assay Buffer (0.1 M Tris-HCl, pH 8.0)[10]

-

Heme

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)[10]

-

Arachidonic Acid (substrate)

-

This compound (test compound)

-

Reference inhibitors (e.g., Celecoxib for COX-2, Ibuprofen as non-selective)

-

96-well microplate

-

Plate reader capable of measuring absorbance at 590 nm[9]

Procedure:

-

Reagent Preparation: Prepare all reagents as per the assay kit manufacturer's instructions. Dilute the test compound and reference inhibitors to various concentrations in the assay buffer.

-

Assay Plate Setup:

-

Add 150 µL of Assay Buffer to the background wells.

-

Add 10 µL of Assay Buffer to the 100% initial activity wells.

-

Add 10 µL of the various concentrations of the test compound or reference inhibitors to the inhibitor wells.

-

-

Enzyme Addition:

-

Add 10 µL of Heme to all wells except the background.

-

Add 10 µL of either COX-1 or COX-2 enzyme solution to the appropriate wells (except the background).

-

-

Incubation: Gently shake the plate and incubate for 5 minutes at 25°C.

-

Reaction Initiation:

-

Add 20 µL of the colorimetric substrate solution (containing TMPD) to all wells.

-

Add 20 µL of arachidonic acid solution to all wells to initiate the reaction.

-

-

Absorbance Measurement: Immediately begin reading the absorbance at 590 nm every minute for 5 minutes to obtain the initial reaction velocity.

Data Analysis:

-

Calculate the reaction rate for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Initial Activity - Inhibitor Activity) / Initial Activity] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, using non-linear regression analysis.[11][12][13]

Protocol 2: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay (Spectrophotometric)

This assay determines the inhibition of 5-LOX activity by measuring the formation of hydroperoxides from a suitable fatty acid substrate.[14][15]

Materials:

-

Lipoxygenase Inhibitor Screening Assay Kit (e.g., Cayman Chemical, Item No. 760700)[15]

-

Purified 5-Lipoxygenase (e.g., from potato or recombinant human)

-

Assay Buffer (e.g., 0.1 M phosphate buffer, pH 8.0)[14]

-

Arachidonic acid or linoleic acid (substrate)

-

This compound (test compound)

-

Reference inhibitor (e.g., Quercetin or Zileuton)[14]

-

96-well UV-compatible microplate

-

Spectrophotometer capable of reading absorbance at 234 nm[14]

Procedure:

-

Reagent Preparation: Prepare all reagents as per the assay kit manufacturer's instructions or literature protocols.[14] Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer.

-

Assay Plate Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the 5-LOX enzyme solution.

-

Pre-incubation: Incubate the plate for 10 minutes at 25°C to allow the inhibitor to interact with the enzyme.[14]

-

Reaction Initiation: Add the substrate (arachidonic acid or linoleic acid) to all wells to start the reaction.

-

Absorbance Measurement: Immediately measure the absorbance at 234 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

Data Analysis:

-

Calculate the rate of reaction from the linear portion of the absorbance vs. time plot.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[16]

Protocol 3: Cell-Based Assay for Anti-Inflammatory Activity (PGE2 and Cytokine Release)

This assay measures the ability of the test compound to inhibit the production of the pro-inflammatory mediator PGE2 and cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[17][18][19]

Materials:

-

Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (test compound)

-

Reference compound (e.g., Dexamethasone or Celecoxib)[17][18]

-

Cell viability assay reagent (e.g., MTT or PrestoBlue)

-

PGE2, TNF-α, and IL-6 ELISA kits

-

24- or 96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the macrophage cells into a 96-well plate at an appropriate density (e.g., 1 x 10^5 cells/well) and allow them to adhere overnight.[18]

-

Compound Treatment: Pre-incubate the cells with various concentrations of the test compound or reference compound for 1-2 hours.

-

Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include wells with cells and media only (negative control) and cells with LPS only (positive control).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant for analysis.

-

Cytokine and PGE2 Measurement: Quantify the concentration of PGE2, TNF-α, and IL-6 in the supernatant using the respective ELISA kits according to the manufacturer's protocols.[18]

-

Cell Viability Assay: Assess the cytotoxicity of the compound by performing a cell viability assay on the remaining cells in the plate.

Data Analysis:

-

Generate standard curves for the ELISA assays and determine the concentrations of PGE2, TNF-α, and IL-6 in each sample.

-

Calculate the percentage of inhibition of PGE2 and cytokine production for each compound concentration relative to the LPS-stimulated positive control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value for the inhibition of each mediator.

-

Analyze the cell viability data to ensure that the observed inhibition is not due to cytotoxicity.

Illustrative Experimental Workflow and Data Presentation

Caption: General experimental workflow for characterizing a dual COX/LOX inhibitor.

Illustrative Data Summary

The following table presents plausible IC50 values for this compound against COX-1, COX-2, and 5-LOX, along with common reference compounds.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| This compound | 5.2 | 0.15 | 0.8 | 34.7 |

| Ibuprofen (Non-selective COX inhibitor) | 2.5 | 20.0 | >100 | 0.125 |

| Celecoxib (COX-2 selective inhibitor) | 15.0 | 0.05 | >100 | 300 |

| Zileuton (5-LOX inhibitor) | >100 | >100 | 1.0 | N/A |

Data Interpretation:

The illustrative data suggest that this compound is a potent inhibitor of COX-2 and 5-LOX, with a favorable COX-2 selectivity index over COX-1. This profile indicates a potential for strong anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Conclusion

The protocols and application notes presented here provide a comprehensive framework for the preclinical evaluation of this compound as a novel dual COX/LOX inhibitor. By systematically characterizing its in vitro enzymatic inhibition and its effects in cell-based models of inflammation, researchers can gain crucial insights into its therapeutic potential. The dual-action approach of targeting both the prostaglandin and leukotriene pathways holds significant promise for the development of safer and more effective anti-inflammatory therapies.

References

- Vertex AI Search. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.

- Vertex AI Search. (2026, January 13). Computational Design of Dual COX-2/ LOX Inhibitors as Safer Anti-Inflammatory Agents.

- Vertex AI Search. (2004, August 1). Recent Development in the Field of Dual COX / 5-LOX Inhibitors.

- PubMed. (2025, May 15). A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs.

- ACS Publications. (n.d.). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis.

- ResearchGate. (n.d.). A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs | Request PDF.

- MDPI. (2026, January 19). Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation”.

- PubMed. (2015, January 1). Cell-based screening assay for anti-inflammatory activity of bioactive compounds.

- edX. (n.d.). IC50 Determination.

- PubMed. (2011, June 15). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format.

- Bentham Science. (n.d.). Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents.

- Biocompare. (n.d.). Lipoxygenase Assay Kits.

- AXXAM. (2024, July 22). Smart cellular assays to study inflammatory skin disorders.

- Benchchem. (n.d.). Cell-based assays to evaluate the anti-inflammatory properties of the compound.

- Vertex AI Search. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents.

- Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit.

- Chemistry Conferences 2022. (n.d.). Cell-based screening for anti-inflammatory drugs with the premise of innate immune tolerance induction.

- Ukaaz Publications. (2024, June 30). Thiazole chalcones: Promising agents with diverse pharmacological properties.

- DergiPark. (n.d.). Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds.

- FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.

- Wikipedia. (n.d.). IC50.

- Vertex AI Search. (2025, April 5). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review.

- PubMed. (n.d.). Thiazole-based Chalcone Derivatives as Potential Anti-inflammatory Agents: Biological Evaluation and Molecular Modelling.

- Cayman Chemical. (n.d.). Lipoxygenase Inhibitor Screening Assay Kit.

- PubMed. (2010). In vitro cyclooxygenase activity assay in tissue homogenates.

- protocols.io. (n.d.). ACE-inhibitory activity assay: IC50.

- PMC - NIH. (2024, October 4). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives.

- Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination.

- Biology LibreTexts. (2025, December 11). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor.

- ResearchGate. (n.d.). Inhibition of 5-LOX activity tested by a cell-based fluorescence assay.

- Semantic Scholar. (2020, June 30). Synthesis and antitumor properties of some new N-(5-R-benzyl-1,3- thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides.

-

Chemicalbook. (n.d.). 2-BENZO[4][20]DIOXOL-5-YL-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER synthesis. Retrieved February 22, 2026, from

- Taylor & Francis. (2009, June 1). Full article: Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach.

- PubChem. (n.d.). This compound (C11H9NO2S).

- ResearchGate. (2017, November 16). (PDF) Synthesis and Evaluation of 5-Benzyl-1,3,4-Thiadiazole Derivatives as Acetylcholinesterase Inhibitors.

- Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.

- ResearchGate. (2025, August 6). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach | Request PDF.

- PMC - NIH. (n.d.). Thiazoles and Thiazolidinones as COX/LOX Inhibitors.

- Semantic Scholar. (n.d.). Discovery of new thymol-3,4-disubstituted thiazole hybrids as dual COX-2/5-LOX inhibitors with in vivo proof.

- ResearchGate. (2025, August 9). Efficient synthesis and 5-LOX/COX-inhibitory activity of some 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives | Request PDF.

Sources

- 1. A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. ukaazpublications.com [ukaazpublications.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. courses.edx.org [courses.edx.org]

- 12. IC50 - Wikipedia [en.wikipedia.org]

- 13. azurebiosystems.com [azurebiosystems.com]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. caymanchem.com [caymanchem.com]

- 16. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. chemistryworldconference.com [chemistryworldconference.com]

- 20. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

Anticancer activity of 5-Benzyl-1,3-thiazole-4-carboxylic acid on cell lines

An Application Guide for the In Vitro Evaluation of the Anticancer Activity of 5-Benzyl-1,3-thiazole-4-carboxylic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive set of protocols for the preliminary in vitro assessment of the anticancer activity of novel therapeutic compounds, using this compound as a representative example. The thiazole scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous derivatives demonstrating significant potential in oncology.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies for evaluating cytotoxicity, induction of apoptosis, and preliminary mechanistic insights. The protocols are structured to ensure scientific rigor, reproducibility, and a clear understanding of the principles behind each experimental step.

Introduction: The Rationale for Thiazole-Based Drug Screening

Cancer remains a leading cause of morbidity and mortality worldwide, creating a persistent demand for novel, more effective, and less toxic anticancer agents.[1] Heterocyclic compounds, particularly those containing a thiazole ring, are of significant interest due to their diverse pharmacological profiles.[3] Thiazole derivatives have been shown to exert anticancer activity through various mechanisms, including the induction of apoptosis, disruption of tubulin assembly, and the inhibition of critical signaling pathways such as PI3K/Akt/mTOR.[4] Approved drugs like Dasatinib and Ixazomib feature a thiazole moiety, underscoring the clinical relevance of this scaffold.[1]

The compound this compound belongs to this promising class of molecules. Evaluating its anticancer potential requires a systematic, multi-faceted in vitro approach. This guide outlines a logical workflow, beginning with a broad assessment of cytotoxicity across multiple cancer cell lines, followed by a more focused investigation into the mechanism of cell death, specifically apoptosis.

Foundational Assays for Anticancer Drug Discovery

The preliminary evaluation of a potential anticancer agent hinges on two key questions:

-

Does the compound kill or inhibit the proliferation of cancer cells? This is addressed by cytotoxicity assays.

-

How does the compound mediate cell death? This is investigated using apoptosis assays.

This guide provides detailed protocols for the two most common and validated assays used to answer these questions:

-

The MTT Assay: A colorimetric assay to assess cell metabolic activity. As viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium salt MTT to purple formazan, the amount of formazan produced is proportional to the number of living cells.[5] This allows for the determination of a compound's cytotoxic potency, typically expressed as the half-maximal inhibitory concentration (IC50).

-

The Annexin V/Propidium Iodide (PI) Assay: A flow cytometry-based method to distinguish between healthy, apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[6] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[7] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised, allowing for their differentiation.[6][8]

Finally, we include a standard protocol for Western Blotting , a technique used to detect specific proteins in a sample, which is essential for investigating the molecular mechanisms underlying a compound's activity.[9][10]

General Workflow for In Vitro Evaluation

A structured workflow is critical for obtaining reliable and interpretable data. The following diagram illustrates the logical progression from initial cell culture to mechanistic studies.

Caption: Experimental workflow for in vitro testing of a novel anticancer agent.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Maintenance

Rationale: Consistent and healthy cell cultures are the foundation of reproducible results. It is crucial to use cells within a low passage number and ensure they are free from contamination. A standard panel for initial screening often includes cell lines from different tissue origins to assess the breadth of activity.[11]

Materials:

-

Human cancer cell lines (e.g., MCF-7, NCI-H460, SF-268)

-

Appropriate culture medium (e.g., RPMI-1640 or DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (100X)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), sterile

-

Humidified incubator (37°C, 5% CO₂)

-

Tissue culture flasks and plates

Procedure:

-

Medium Preparation: Prepare complete growth medium by supplementing the basal medium with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer to a centrifuge tube containing 10 mL of pre-warmed complete growth medium and centrifuge at 200 x g for 5 minutes.

-

Culturing: Resuspend the cell pellet in fresh complete growth medium and transfer to an appropriately sized tissue culture flask.

-

Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture (Passaging): When cells reach 80-90% confluency, wash the monolayer with sterile PBS, add Trypsin-EDTA to detach the cells, and incubate for 3-5 minutes. Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend them in fresh medium for seeding into new flasks at the desired density.

Protocol 2: MTT Cytotoxicity Assay